Bicyclo[2.1.1]hexan-2-amine hydrochloride
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Overview
Description
Bicyclo[2.1.1]hexan-2-amine hydrochloride is a synthetic compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its bicyclo[2.1.1]hexane core, which provides a rigid and stable framework for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-amine hydrochloride typically involves a [2 + 2] cycloaddition reaction. This photochemical reaction uses light to induce the formation of the bicyclic structure from simpler precursors. The reaction conditions often include the use of a mercury lamp and specific glassware to ensure the proper formation of the bicyclic core .
Industrial Production Methods
In industrial settings, the production of this compound may involve scaling up the photochemical reaction. This requires specialized equipment to handle the large volumes and ensure consistent product quality. The use of continuous flow reactors and advanced photochemical setups can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can have different functional groups attached to the bicyclic core. These derivatives are valuable for further chemical modifications and applications in different fields .
Scientific Research Applications
Bicyclo[2.1.1]hexan-2-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexan-2-amine hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows the compound to fit into binding sites on proteins and other biological molecules, modulating their activity. The amine group can form hydrogen bonds and other interactions with the target molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound with a different core structure.
Bicyclo[2.2.1]heptane:
Uniqueness
Bicyclo[2.1.1]hexan-2-amine hydrochloride is unique due to its specific bicyclic core and the presence of an amine group. This combination provides a versatile scaffold for chemical modifications and applications in various fields. Its rigid structure and ability to undergo diverse chemical reactions make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-3-4-1-5(6)2-4;/h4-6H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZCWXCITFRQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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